molecular formula C6H9N5S B2574340 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 217788-67-5

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B2574340
CAS No.: 217788-67-5
M. Wt: 183.23
InChI Key: XLEQTKKISZEHBF-UHFFFAOYSA-N
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Description

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique due to its specific structure and the combination of triazole and thiadiazole rings. Similar compounds include:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric variants have different ring fusion patterns.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct structural features.

These similar compounds highlight the versatility and potential of the triazolothiadiazine scaffold in drug design and development.

Properties

IUPAC Name

3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5S/c1-2-3-4-8-9-6-11(4)10-5(7)12-6/h2-3H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEQTKKISZEHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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